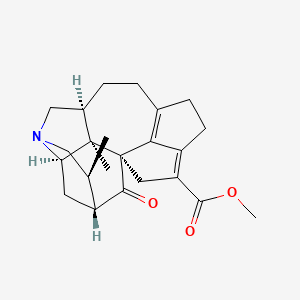
5-ヒドラジニル-2-(トリフルオロメチル)ピリジン
概要
説明
5-Hydrazinyl-2-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both hydrazinyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Drug Development: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Pesticides: Utilized in the development of agrochemicals due to its bioactive properties.
Materials Science: Used in the synthesis of novel materials with specific properties .
作用機序
Target of Action
It is noted as a derivative of polycyclic heteroaromatic compounds
Mode of Action
It is known to be a useful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel , which plays a crucial role in pain sensation.
Biochemical Pathways
Given its role as a TRPA1 modulator , it may influence the pathways associated with pain perception and inflammation
Result of Action
Given its role as a TRPA1 modulator , it may have potential effects on pain perception and inflammation at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
2-Chloro-5-(trifluoromethyl)pyridine+Hydrazine hydrate→5-Hydrazinyl-2-(trifluoromethyl)pyridine+HCl
Industrial Production Methods: While specific industrial production methods for 5-Hydrazinyl-2-(trifluoromethyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反応の分析
Types of Reactions:
Oxidation: 5-Hydrazinyl-2-(trifluoromethyl)pyridine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyridine derivatives
類似化合物との比較
- 2-Hydrazinyl-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-pyridinol
- 5-(Trifluoromethyl)-2-pyridylhydrazine
Comparison:
- Unique Properties: The combination of hydrazinyl and trifluoromethyl groups in 5-Hydrazinyl-2-(trifluoromethyl)pyridine provides unique reactivity and bioactivity compared to its analogs.
- Reactivity: The presence of the trifluoromethyl group increases the compound’s stability and resistance to metabolic degradation, making it more suitable for pharmaceutical applications.
- Applications: While similar compounds may share some applications, 5-Hydrazinyl-2-(trifluoromethyl)pyridine’s specific structure allows for unique interactions in both chemical and biological systems .
特性
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXIDZXMUALHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670740 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035173-53-5 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid](/img/structure/B580214.png)


![(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one](/img/structure/B580222.png)







